molecular formula C20H20Cl2N6O4 B10900437 [4-(2,4-dichlorobenzyl)piperazin-1-yl]{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}methanone

[4-(2,4-dichlorobenzyl)piperazin-1-yl]{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}methanone

Cat. No.: B10900437
M. Wt: 479.3 g/mol
InChI Key: WNLLDMVDIAXRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [4-(2,4-DICHLOROBENZYL)PIPERAZINO]{5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLYL}METHANONE is a complex organic molecule featuring multiple functional groups, including a piperazine ring, a pyrazole moiety, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,4-DICHLOROBENZYL)PIPERAZINO]{5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLYL}METHANONE typically involves multi-step organic synthesis. One common route includes:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 2,4-dichlorobenzyl group through nucleophilic substitution reactions.

    Synthesis of the Pyrazole Moiety: The pyrazole ring is synthesized via cyclocondensation reactions involving hydrazine and a suitable 1,3-dicarbonyl compound.

    Construction of the Isoxazole Ring: The isoxazole ring is formed through cycloaddition reactions, often involving nitrile oxides and alkenes.

    Coupling Reactions: The final step involves coupling the piperazine derivative with the pyrazole and isoxazole intermediates under conditions that promote the formation of the desired methanone linkage.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and isoxazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group on the pyrazole ring, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound’s derivatives are explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The presence of the pyrazole and isoxazole rings is particularly significant due to their known bioactivity.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism by which [4-(2,4-DICHLOROBENZYL)PIPERAZINO]{5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLYL}METHANONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction pathways, where the compound acts as an inhibitor or activator of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    [4-(2,4-DICHLOROBENZYL)PIPERAZINO]{5-METHYL-4-[(4-AMINO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLYL}METHANONE: Similar structure but with an amino group instead of a nitro group on the pyrazole ring.

    [4-(2,4-DICHLOROBENZYL)PIPERAZINO]{5-METHYL-4-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLYL}METHANONE: Features a methyl group on the pyrazole ring instead of a nitro group.

Uniqueness

The presence of the nitro group on the pyrazole ring in [4-(2,4-DICHLOROBENZYL)PIPERAZINO]{5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLYL}METHANONE distinguishes it from similar compounds, potentially enhancing its reactivity and bioactivity. This unique feature may contribute to its effectiveness in specific applications, such as antimicrobial or anticancer activity.

Properties

Molecular Formula

C20H20Cl2N6O4

Molecular Weight

479.3 g/mol

IUPAC Name

[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-[5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazol-3-yl]methanone

InChI

InChI=1S/C20H20Cl2N6O4/c1-13-17(12-27-11-16(9-23-27)28(30)31)19(24-32-13)20(29)26-6-4-25(5-7-26)10-14-2-3-15(21)8-18(14)22/h2-3,8-9,11H,4-7,10,12H2,1H3

InChI Key

WNLLDMVDIAXRMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C(=O)N2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.